3-Iodo-4-methoxyphenylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Synthesis
Arylboronic acids are organic compounds that feature a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in modern organic synthesis is largely attributed to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful carbon-carbon bond-forming reaction has become a go-to method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgnih.gov The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of arylboronic acids have contributed to their widespread adoption in both academic and industrial research. libretexts.orgnih.gov
Role of Functionalized Arylboronic Acids as Versatile Synthetic Building Blocks
The true versatility of arylboronic acids is showcased when they are adorned with additional functional groups. These "functionalized" arylboronic acids serve as powerful and versatile building blocks, allowing for the introduction of specific structural and electronic properties into the target molecule in a single step. The presence of substituents on the aromatic ring can influence the reactivity of the boronic acid and provide handles for further chemical transformations. This multi-functional nature makes them highly valuable in the strategic design of complex synthetic pathways.
Justification for the Specific Investigation of 3-Iodo-4-methoxyphenylboronic Acid in Contemporary Organic Chemistry
The specific academic and research interest in this compound stems from its unique trifunctional nature. It possesses:
A boronic acid group: This enables its participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of a carbon-carbon bond at this position. libretexts.org
An iodine atom: The carbon-iodine bond is another reactive site, susceptible to a second, orthogonal cross-coupling reaction. This "dual-handle" allows for sequential, site-selective functionalization of the aromatic ring.
A methoxy (B1213986) group: This electron-donating group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the other two functional groups. Its presence can also impact the properties of the final product.
This combination of functionalities in a single molecule provides a powerful tool for the synthesis of highly substituted, complex biaryl and polyaryl structures, which are of significant interest in medicinal chemistry and materials science. rsc.org
Scope and Objectives of the Academic Research on this compound
Academic research centered on this compound primarily focuses on its application as a building block in the synthesis of complex organic molecules. The key objectives of this research include:
Development of efficient synthetic routes to access this compound and its derivatives. rsc.org
Exploration of its reactivity in sequential and one-pot multi-component cross-coupling reactions to construct intricate molecular scaffolds.
Synthesis of novel biaryl and polyaryl compounds with potential biological activity or unique material properties. rsc.org
Investigation of the influence of the iodo and methoxy substituents on the regioselectivity and efficiency of the cross-coupling reactions.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BIO₃ |
| Molecular Weight | 277.85 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 195-200 °C |
| Solubility | Soluble in methanol, and dimethyl sulfoxide. |
Properties
Molecular Formula |
C7H8BIO3 |
|---|---|
Molecular Weight |
277.85 g/mol |
IUPAC Name |
(3-iodo-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BIO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |
InChI Key |
OKALZJJPWNEIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)I)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 4 Methoxyphenylboronic Acid
Strategies for Regioselective Functionalization of Anisole (B1667542) Derivatives for Precursor Synthesis
The journey to synthesizing 3-iodo-4-methoxyphenylboronic acid commences with the regioselective functionalization of anisole, a readily available starting material. The key challenge lies in introducing an iodine atom specifically at the C-3 position of the anisole ring, which is electronically disfavored for electrophilic aromatic substitution due to the directing effect of the methoxy (B1213986) group.
One of the most effective strategies to achieve the desired 3-iodo-4-methoxy substitution pattern is through electrophilic iodination. While direct iodination of anisole typically yields the para-substituted product as the major isomer, various methods have been developed to enhance regioselectivity. acs.orgnih.gov The use of specific iodinating agents in conjunction with catalysts can influence the reaction's outcome. For instance, employing N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid or a Brønsted acid can promote iodination. researchgate.net Research has shown that iron(III) chloride can act as an efficient and cost-effective catalyst for the regioselective iodination of activated arenes like anisole, favoring the formation of the para-isomer but also producing the ortho-isomer. acs.org
Furthermore, the choice of solvent can significantly impact the reaction rate and selectivity. acs.org For instance, using ionic liquids has been shown to accelerate the iodination process compared to conventional organic solvents like dichloromethane. acs.org
Another approach involves the use of silver salts to activate iodine. nih.govnih.gov Different silver salts, such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆), have been explored for the iodination of chlorinated aromatic compounds, demonstrating the potential for regioselective control. nih.gov
Boronylation Reactions for Arylboronic Acid Formation
Once the 3-iodo-4-methoxyphenyl precursor is obtained, the next critical step is the introduction of the boronic acid functionality. This transformation is typically achieved through various boronylation reactions.
Directed Metalation and Subsequent Boronylation Pathways
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective synthesis of arylboronic acids. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The methoxy group in anisole derivatives can act as a DMG, directing the lithiation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with a boron-containing electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form the corresponding boronate ester, which upon acidic workup, yields the desired boronic acid. wisc.edu
This one-pot procedure involving DoM followed by boronylation and subsequent cross-coupling has proven advantageous as it circumvents the often-challenging isolation of pyridyl boronic acids, which can be prone to deboronation. nih.gov
Transition Metal-Catalyzed Boronylation Approaches (e.g., Ir-catalyzed, Pd-catalyzed)
Transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of arylboronic acids. nih.govresearchgate.net Iridium-catalyzed borylation is particularly prevalent in this field. nih.gov These reactions typically employ a catalyst, a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂), and a ligand to achieve high efficiency and selectivity.
While ortho-borylation is a common outcome, recent research has focused on developing methods for remote C-H borylation, which remains a more challenging endeavor. nih.govresearchgate.net The design of specific ligands plays a crucial role in directing the metal catalyst to the desired C-H bond. nih.gov For instance, the use of bulky ligands can sterically hinder the more accessible ortho positions, thereby favoring borylation at the meta or para positions. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are more commonly associated with the use of arylboronic acids rather than their synthesis. mdpi.com However, palladium catalysts can be involved in the synthesis of precursors to boronic acids.
Optimization of Reaction Conditions and Reagent Selection
The efficiency and selectivity of boronylation reactions are highly dependent on the careful optimization of various parameters.
| Parameter | Effect on Reaction | Examples |
| Temperature | Can influence reaction rate and selectivity. Lower temperatures are often used in directed metalation to control the reactivity of organolithium reagents. acs.org | Directed ortho-metalation of anisole derivatives is often carried out at low temperatures (e.g., -78 °C). acs.org |
| Solvent Systems | The choice of solvent can affect the solubility of reagents and intermediates, as well as the stability of catalytic species. | Tetrahydrofuran (THF) and diethyl ether are common solvents for directed metalation reactions. wikipedia.org Non-conventional media like ionic liquids and supercritical CO₂ are being explored for greener synthesis. liv.ac.uk |
| Additives | Additives can have a profound impact on the reaction outcome. | Lithium chloride (LiCl) has been shown to be crucial for the efficient formation of Grignard reagents from aryl bromides, which can then be used in boronylation reactions. google.com The addition of borate esters can influence the course of the reaction. google.com |
The selection of the borylating agent is also critical. Trialkyl borates are commonly used in conjunction with organolithium or Grignard reagents. wisc.edu For transition metal-catalyzed reactions, bis(pinacolato)diboron (B₂pin₂) is a widely employed reagent.
Advanced Purification and Analytical Techniques for Research-Grade Compound Purity
Obtaining this compound of high purity is essential for its successful application in subsequent synthetic steps, particularly in sensitive transition metal-catalyzed cross-coupling reactions where impurities can poison the catalyst.
Several techniques are employed for the purification of arylboronic acids:
Recrystallization: This is a common and effective method for purifying solid boronic acids. Suitable solvents for recrystallization include hot water, ethanol, benzene, dichloroethane, and ethyl acetate. researchgate.netreddit.com
Column Chromatography: Silica (B1680970) gel chromatography can be used for the purification of boronic acids, although challenges such as over-adsorption and decomposition can occur. researchgate.netresearchgate.net To mitigate these issues, silica gel can be pre-treated with boric acid. researchgate.net Neutral alumina (B75360) has also been successfully used as the stationary phase. researchgate.net
Acid-Base Extraction: The acidic nature of boronic acids allows for their purification through salt formation. google.com Treating the crude product with a base forms a salt that can be separated from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid. google.com
Derivatization: Boronic acids can be converted into more stable and easily purifiable derivatives, such as diethanolamine (B148213) adducts or pinacol (B44631) esters. google.comreddit.com These derivatives can then be hydrolyzed back to the free boronic acid.
A variety of analytical techniques are used to confirm the purity and identity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. rsc.org Mass spectrometry provides information about the molecular weight of the compound. rsc.org
Reactivity and Mechanistic Investigations of 3 Iodo 4 Methoxyphenylboronic Acid
Participation in Carbon-Carbon Bond Forming Reactions
3-Iodo-4-methoxyphenylboronic acid is a versatile reagent primarily utilized in transition metal-catalyzed reactions to form new carbon-carbon bonds, leading to the construction of complex biaryl and heteroaryl structures. Its reactivity is dominated by the palladium-catalyzed Suzuki-Miyaura cross-coupling, although its participation in other metal-catalyzed systems is also of synthetic interest.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound. tcichemicals.com This reaction involves the palladium-catalyzed coupling of the boronic acid with various organic electrophiles, most commonly aryl or heteroaryl halides. researchgate.net The presence of both an iodo group and a boronic acid on the same molecule allows for selective and sequential couplings, making it a powerful tool in iterative synthesis. The general reaction proceeds under basic conditions, which are necessary to activate the boronic acid for the key transmetalation step. harvard.eduorganic-chemistry.org
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands are widely employed to enhance the efficiency of Suzuki-Miyaura reactions. nih.gov Ligands such as triphenylphosphine (B44618) (PPh₃) and its derivatives are common. For instance, in the coupling of a related substrate, 3-iodo-4-methoxybenzoic acid methylester, with a sterically hindered arylboronic ester, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was used effectively. researchgate.net The use of dialkylbiaryl phosphine ligands has also been shown to be highly effective for a broad range of substrates, including unactivated aryl chlorides and hindered systems, often allowing for reactions at room temperature. frontiersin.org Tetraphosphine ligands in conjunction with a palladium source have demonstrated high efficiency in the coupling of aryl halides with alkylboronic acids, tolerating a wide array of functional groups. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form highly stable and active catalysts suitable for coupling challenging substrates like aryl chlorides. tcichemicals.comnih.gov While specific examples detailing the use of NHC ligands with this compound are not prevalent in dedicated studies, the general utility of NHC-palladium complexes in coupling various arylboronic acids with aryl halides is well-established, suggesting their applicability. nih.gov
Heterogeneous Catalysts: To address challenges with catalyst separation and recycling, heterogeneous palladium catalysts have been developed. These systems, where palladium is supported on materials like magnetic nanoparticles, silica (B1680970), or polymers, offer the advantage of easy removal from the reaction mixture. nih.govmdpi.com For example, palladium nanoparticles supported on hydroxyapatite (B223615) have been shown to be effective catalysts for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids in water. researchgate.net Similarly, single-atom palladium catalysts anchored on graphitic carbon nitride have demonstrated activity and selectivity comparable to homogeneous catalysts. arkat-usa.org
A selection of catalyst systems used in Suzuki-Miyaura reactions with substrates similar to this compound is presented below.
| Catalyst System | Ligand Type | Substrate Example | Key Features |
| Pd(PPh₃)₄ | Phosphine | 3-Iodo-4-methoxybenzoic acid methylester | Effective for sterically hindered partners. researchgate.net |
| Pd(OAc)₂ / PCy₃ | Phosphine | Aryl/Vinyl Triflates | Active for triflate electrophiles at room temperature. organic-chemistry.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | Phosphine | Aryl/Vinyl Chlorides | High activity for less reactive aryl chlorides. organic-chemistry.org |
| [PdCl(C₃H₅)]₂ / Tedicyp | Tetraphosphine | Aryl Halides | High functional group tolerance, low catalyst loading. organic-chemistry.org |
| (NHC)PdCl₂(TEA) | N-Heterocyclic Carbene | Aryl Chlorides | High activity at room temperature. nih.gov |
| Pd on Magnetic Nanoparticles | Heterogeneous | Aryl Halides | Easily recyclable catalyst system. nih.gov |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., an aryl iodide) to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the order of reactivity being I > Br > Cl > F. The C-I bond in a molecule like this compound would be the primary site for oxidative addition. harvard.edu
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. organic-chemistry.org
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edulibretexts.org
This compound, as a nucleophilic partner, can be coupled with a wide range of organic electrophiles. The choice of electrophile dictates the structure of the resulting biaryl product.
Aryl and Heteroaryl Halides: The most common coupling partners are aryl and heteroaryl halides. Aryl iodides and bromides are highly reactive and generally give excellent yields. researchgate.netorganic-chemistry.org Aryl chlorides are less reactive but can be successfully coupled using specialized catalyst systems with bulky, electron-rich ligands. nih.govfrontiersin.org The reaction tolerates a variety of functional groups on the electrophile, including ethers, esters, ketones, and nitriles. organic-chemistry.org
Vinyl Halides and Triflates: The reaction is not limited to aryl electrophiles. Vinyl halides and triflates are also effective coupling partners, providing access to stilbene (B7821643) derivatives and other conjugated systems. organic-chemistry.org
Limitations: A primary limitation of the Suzuki-Miyaura reaction is the potential for side reactions. Homocoupling of the boronic acid can occur, especially at higher temperatures. Additionally, protodeboronation (cleavage of the C-B bond by a proton source) can reduce the yield. The stability of the boronic acid itself can be a concern, although boronate esters or trifluoroborate salts can offer improved stability. harvard.eduorganic-chemistry.org Sterically hindered electrophiles, such as those with ortho-substituents, can present challenges and may require more forcing conditions or highly active catalysts. researchgate.net
The table below illustrates the types of electrophiles that can be coupled with arylboronic acids.
| Electrophile Class | Example | Catalyst/Conditions | Product Type |
| Aryl Iodide | Iodobenzene | Pd(OAc)₂/sSPhos, K₂CO₃ | Biaryl frontiersin.org |
| Aryl Bromide | 4-Bromoanisole | Pd-bpydc-Nd, Base | Biaryl mdpi.com |
| Aryl Chloride | 4-Chloroacetophenone | Pd(II)-complex, Cs₂CO₃ | Biaryl arkat-usa.org |
| Heteroaryl Bromide | 2-Bromothiophene | Pd(PPh₃)₄, Na₂CO₃ | Aryl-heteroaryl researchgate.net |
| Vinyl Triflates | 1-Cyclohexenyl triflate | Pd(OAc)₂/PCy₃, K₃PO₄ | Aryl-alkene organic-chemistry.org |
Detailed kinetic and thermodynamic studies specifically for the coupling of this compound are not widely published. However, general principles derived from studies of similar systems apply. The rate-determining step of the catalytic cycle can vary depending on the specific substrates, catalyst, and conditions, but it is often the oxidative addition of the organic halide to the Pd(0) center. For less reactive electrophiles like aryl chlorides, oxidative addition is typically slow. Conversely, with highly reactive electrophiles like aryl iodides, transmetalation can become rate-limiting.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-mediated, Nickel-catalyzed, Ruthenium-catalyzed, Rhodium-catalyzed)
While palladium catalysis dominates the application of this compound, other transition metals can also facilitate related C-C bond-forming reactions.
Nickel-Catalyzed Coupling: Nickel catalysts are a more earth-abundant and cost-effective alternative to palladium. They have shown particular promise for activating challenging substrates like aryl chlorides and phenol (B47542) derivatives. tcichemicals.com The mechanism is often similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.
Copper-Mediated Coupling: Copper-catalyzed reactions, such as the Chan-Lam coupling, typically involve the formation of C-N, C-O, or C-S bonds rather than C-C bonds with boronic acids. However, copper can be used as a co-catalyst in some palladium-catalyzed processes.
Ruthenium-Catalyzed Coupling: Ruthenium catalysts are more commonly associated with C-H activation and olefination reactions. However, there are reports of ruthenium-catalyzed cross-coupling of arylboronates, often proceeding through chelation-assisted C-H or C-O bond cleavage. nih.gov For example, ruthenium catalysts have been used for the arylation of ketones with organoboronates. mdpi.com
Rhodium-Catalyzed Coupling: Rhodium catalysts are well-known for their ability to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for the asymmetric synthesis of β-aryl ketones and esters.
While specific examples employing this compound in these alternative coupling reactions are scarce in the literature, its nature as a standard arylboronic acid suggests its potential compatibility with these methodologies under appropriate conditions.
Directed Arylation Strategies and C-H Activation Pathways Utilizing the Iodo- and Methoxy-Substituents
The presence of both iodo and methoxy (B1213986) substituents on the phenyl ring of this compound offers unique opportunities for directed arylation and C-H activation reactions. These substituents can influence the regioselectivity of these transformations through steric and electronic effects, as well as by acting as directing groups.
C-H activation is considered a "green" synthetic pathway as it minimizes prefunctionalization steps, thereby reducing time, cost, and hazardous waste. nih.gov The development of new methods for the C-H functionalization of heterocycles is of particular interest to the pharmaceutical industry. nih.gov
Iron-catalyzed C-H arylation reactions have emerged as a promising alternative to traditional palladium-catalyzed methods. nih.govnih.gov These iron-catalyzed reactions can often proceed at lower temperatures and provide higher yields. nih.gov For instance, iron catalysts have been successfully used in the directed C-H arylation of heterocyclic substrates at 0 °C, achieving complete conversion in just 15 minutes. nih.gov The use of an imine directing group has been shown to facilitate the ortho-functionalization of heterocycles like pyridines, thiophenes, and furans with yields up to 88%. nih.gov
Ruthenium-catalyzed direct arylation is another important strategy. sigmaaldrich.com Water-soluble arene-ruthenium complexes have demonstrated high catalytic activity for the C-H bond activation and arylation of 2-phenylpyridine (B120327) with aryl halides in water. researchgate.net The use of directing groups is often crucial for achieving high regioselectivity in these reactions. researchgate.net
The interplay between the iodo and methoxy groups on this compound can be strategically exploited. The methoxy group, being an ortho, para-director, can activate the positions ortho and para to it for electrophilic attack. In contrast, the bulky iodo group can sterically hinder the ortho position, potentially directing reactions to other sites. In palladium-catalyzed C-H activation, the iodo group can also participate in the catalytic cycle, for example, through oxidative addition.
Table 1: Examples of Directed C-H Arylation Reactions
| Catalyst System | Directing Group | Substrate Type | Reaction Conditions | Yield (%) | Reference |
| Iron-based | Imine | Heterocycles | 0 °C, 15 min | up to 88 | nih.gov |
| Ruthenium-based | Pyridyl | Aromatic amides | Water | High | researchgate.net |
| Palladium-based | N/A | (Hetero)arenes | Mild conditions | Good | researchgate.net |
Involvement in Carbon-Heteroatom Bond Forming Reactions (e.g., N-arylation, O-arylation)
This compound is a valuable reagent in carbon-heteroatom bond-forming reactions, particularly in the synthesis of N-aryl and O-aryl compounds. These reactions are fundamental in the preparation of numerous pharmaceuticals, agrochemicals, and materials.
One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While traditionally used for C-C bond formation, modifications of the Suzuki-Miyaura reaction have enabled efficient N-arylation and O-arylation.
For instance, 4-methoxyphenylboronic acid, a related compound, has been used in the copper-catalyzed N-arylation of imidazoles and amines. chemicalbook.com This suggests that this compound would also be a suitable coupling partner in similar transformations. The presence of the iodo group provides an additional reactive site that can be selectively functionalized under different catalytic conditions, allowing for sequential cross-coupling reactions.
The Chan-Lam coupling reaction is another important method for C-N and C-O bond formation that utilizes boronic acids. This copper-catalyzed reaction typically proceeds under mild conditions and demonstrates a broad substrate scope. The boronic acid moiety of this compound can readily participate in Chan-Lam couplings with various nitrogen and oxygen nucleophiles, such as amines, amides, phenols, and alcohols.
Electrophilic and Nucleophilic Reactivity Profiles of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is the key functional group in this compound, dictating much of its reactivity. This group exhibits both electrophilic and nucleophilic characteristics, allowing it to participate in a wide array of chemical transformations.
Electrophilic Character: The boron atom in a boronic acid is electron-deficient, making it a Lewis acid. It can readily accept a pair of electrons from a Lewis base (nucleophile). This electrophilicity is central to the mechanism of the Suzuki-Miyaura cross-coupling reaction. In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species, which then undergoes transmetalation with a palladium(II) complex. nih.gov
Nucleophilic Character: Upon activation with a base, the boronic acid forms a boronate anion, [R-B(OH)₃]⁻. This boronate is significantly more nucleophilic than the parent boronic acid and is the active species in many cross-coupling reactions. The enhanced nucleophilicity allows for the efficient transfer of the aryl group from boron to the metal center in the transmetalation step of catalytic cycles like the Suzuki-Miyaura coupling. nih.gov
The reactivity of the boronic acid can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy group in this compound increases the electron density on the phenyl ring, which can affect the rate and efficiency of its reactions.
Stereochemical Control and Regioselectivity in Reactions Involving this compound
The substituents on this compound play a crucial role in determining the stereochemistry and regioselectivity of its reactions. The interplay of steric and electronic effects of the iodo and methoxy groups can be harnessed to achieve specific outcomes.
In Suzuki-Miyaura cross-coupling reactions, the regioselectivity is primarily determined by the position of the boronic acid and the halide on the respective coupling partners. When this compound is used, the aryl group is transferred from the boron atom to the coupling partner.
The presence of the ortho-methoxy group can influence the atropisomerism of biaryl products formed in cross-coupling reactions. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids, the methoxy group can lead to a chelation effect with the metal catalyst in the transition state, influencing the selectivity of the reaction. researchgate.net This has been observed in the reaction of ortho-methoxyphenylboronic acid with 3,4,5-tribromo-2,6-dimethylpyridine, where a preference for a specific atropisomer was noted. researchgate.net
Furthermore, the steric bulk of the iodo group at the 3-position can direct incoming reagents to the less hindered positions on the aromatic ring, thereby controlling the regioselectivity of further functionalization. For example, in a subsequent C-H activation reaction, the catalyst may preferentially activate a C-H bond that is sterically more accessible.
Applications of 3 Iodo 4 Methoxyphenylboronic Acid in Advanced Synthesis
A Versatile Building Block in Medicinal Chemistry Research
Boronic acid derivatives are integral to medicinal chemistry for the creation of novel therapeutic agents. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling allows for the construction of complex molecular frameworks.
Synthesis of Complex Aromatic Scaffolds and Diverse Heterocyclic Systems
Arylboronic acids are fundamental in the synthesis of intricate aromatic and heterocyclic structures, which form the core of many pharmaceutical compounds. The presence of both an iodine atom and a boronic acid group on the same molecule, as in 3-iodo-4-methoxyphenylboronic acid, theoretically offers orthogonal reactivity. This would allow for sequential, site-selective cross-coupling reactions, enabling the construction of highly substituted aromatic scaffolds. However, specific studies detailing the use of this compound for synthesizing a diverse range of heterocyclic systems are not readily found in current research literature. The development of boron heterocycles is an active area of research, with methods like cyclocondensation and photochemical approaches being explored for creating these structures.
Construction of Advanced Pharmaceutical Intermediates and Novel Lead Compounds
The synthesis of advanced pharmaceutical intermediates is a key application of functionalized boronic acids. evonik.com These intermediates are crucial precursors for the final active pharmaceutical ingredients (APIs). evonik.com While boronic acids are used to create chiral compounds and glycosides, and specialty boronic acid esters are vital in oncology research, specific examples involving this compound in the construction of advanced pharmaceutical intermediates or the discovery of novel lead compounds are not prominently reported. evonik.com The discovery of lead compounds is an essential first step in drug development, aiming to identify molecules with promising affinity and selectivity for a biological target. chemicalbook.com
Precursor for Functional Materials and Polymers
The unique electronic and structural properties of arylboronic acids make them valuable precursors for a wide range of functional materials, including polymers with applications in electronics and materials science.
Development of Biaryl and Terphenyl Systems for Material Applications
Biaryl and terphenyl structures are important motifs in materials science, often forming the backbone of liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of terphenyls is efficiently achieved through metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling of arylboronic acids being a particularly versatile method. researchgate.net This approach allows for the creation of both symmetrical and unsymmetrical terphenyls. researchgate.netnih.gov While general methods for terphenyl synthesis using various boronic acids are well-established, specific research detailing the application of this compound in the development of biaryl and terphenyl systems for material applications is not widely available. researchgate.netnih.gov
Synthesis of Optoelectronic and Liquid Crystalline Materials
The development of materials with specific optoelectronic and liquid crystalline properties is a significant area of modern chemistry. Terphenyl derivatives, for instance, are used as intermediates in the synthesis of compounds for OLEDs. walisongo.ac.id Arylboronic acids are also utilized in creating push-pull arylvinyldiazine chromophores with interesting photophysical properties. However, specific data on the use of this compound as a precursor for optoelectronic and liquid crystalline materials has not been found in the reviewed literature.
Role in Agrochemical and Specialty Chemical Synthesis as a Key Intermediate
Beyond pharmaceuticals and materials science, boronic acids serve as key intermediates in the synthesis of agrochemicals and other specialty chemicals. Their ability to participate in robust and high-yield coupling reactions makes them attractive for industrial-scale synthesis. Boronic acid derivatives are recognized as essential reagents in the development of various agrochemicals. chemimpex.com However, specific documented instances of this compound being used as a key intermediate in the large-scale synthesis of agrochemicals or specialty chemicals are not detailed in the available scientific literature.
Computational and Spectroscopic Insights into 3 Iodo 4 Methoxyphenylboronic Acid Reactivity
Quantum Chemical Calculations of Electronic Structure and Substituent Effects
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-iodo-4-methoxyphenylboronic acid and predict its chemical behavior. The presence of both an iodine atom and a methoxy (B1213986) group on the phenyl ring introduces competing electronic effects that significantly influence the molecule's reactivity.
The iodine substituent, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and reaction pathways. nih.govsemanticscholar.org Computational studies on substituted iodobenzenes and related systems have shown that the positive electrostatic potential on the iodine atom (the σ-hole) is a key factor in the strength of these interactions. mdpi.com In this compound, the electron-donating nature of the para-methoxy group and the electron-withdrawing nature of the boronic acid group, coupled with the ortho-iodine, create a unique electronic environment.
Analysis of the carbon-iodine (C-I) bond strength is also crucial. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition in palladium-catalyzed reactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the bond dissociation energy of the C-I bond in this compound, providing a quantitative measure of its susceptibility to cleavage and subsequent reaction.
Mechanistic Modeling of Catalytic Cycles and Transition State Analysis in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a common coupling partner. chemicalbook.com Mechanistic modeling using computational methods can provide detailed insights into the catalytic cycle, including the structures of intermediates and the energies of transition states. nih.govuab.cat
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com For a reaction involving this compound, the catalytic cycle would commence with the oxidative addition of the C-I bond to a palladium(0) complex.
In the subsequent transmetalation step, the aryl group from the boronic acid is transferred to the palladium(II) center. The presence of the ortho-iodo and para-methoxy substituents can influence this step. For instance, studies on ortho-substituted phenylboronic acids suggest that the methoxy group can coordinate to the palladium center in the transition state, potentially affecting the rate and selectivity of the reaction. nih.govresearchgate.net Computational modeling can be used to explore the geometries and energies of these transition states, clarifying the role of the substituents. uab.cat
Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
To complement computational predictions, advanced spectroscopic techniques offer real-time observation of chemical reactions, enabling the identification of transient intermediates and the elucidation of reaction pathways. ubc.ca
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to track the consumption of reactants and the formation of products and intermediates. This provides valuable kinetic data and can help to identify key species in the catalytic cycle. ubc.ca
In situ Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and can be used to follow changes in functional groups during a reaction. For example, the stretching frequencies of the B-O and C-I bonds in this compound, as well as the C=O bond in a coupling partner, can be monitored to understand the kinetics of the reaction. researchgate.net
Mass Spectrometry (MS) is particularly useful for identifying reaction intermediates, especially those present at low concentrations. nsf.govresearchgate.netuvic.ca Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and characterize palladium-containing intermediates in the catalytic cycle of cross-coupling reactions. nsf.govuvic.ca This can provide direct evidence for the species proposed in mechanistic models.
While specific in situ spectroscopic studies dedicated solely to this compound are not widely reported, the application of these techniques to similar cross-coupling reactions provides a clear precedent for their utility in understanding the intricate details of its reactivity. ubc.caresearchgate.net
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Methodologies for 3-Iodo-4-methoxyphenylboronic Acid
The imperative for environmentally benign chemical processes has spurred research into greener synthetic routes for arylboronic acids, including this compound. Traditional methods often rely on harsh reagents and generate significant waste. google.comchemicalbook.com Future methodologies are focused on minimizing environmental impact through several key strategies:
Water as a Solvent: Performing reactions in water is a cornerstone of green chemistry. nih.gov Research is exploring the use of water as a solvent for the synthesis and cross-coupling reactions of arylboronic acids, which can simplify product isolation and reduce the need for volatile organic compounds. nih.govresearchgate.net
Energy-Efficient Activation: Microwave rsc.org and infrared irradiation nih.gov are being investigated as energy-efficient alternatives to conventional heating for driving the synthesis and reactions of boronic acids. These methods can significantly reduce reaction times and energy consumption. nih.gov
Catalyst-Free and Additive-Free Reactions: The development of synthetic protocols that eliminate the need for metal catalysts and additives is a significant goal. organic-chemistry.org Photoinduced borylation reactions are a promising avenue in this regard. organic-chemistry.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces waste and improves efficiency. rsc.org One-pot sequences that combine bromination, Pd-catalyzed cross-coupling, and other transformations are being developed for the synthesis of highly substituted phenols from arylboronic acids. rsc.org
A notable green protocol for the synthesis of substituted phenols from arylboronic acids utilizes aqueous hydrogen peroxide as an oxidant in ethanol, offering a mild and highly efficient alternative to traditional methods. rsc.org This approach is scalable and often does not require chromatographic purification. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Efficiency
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound. researchgate.net Continuous innovation in catalyst design is crucial for improving the efficiency and scope of this and other cross-coupling reactions.
Ligand-Free Palladium Catalysis: The development of ligand-free palladium catalysts simplifies reaction conditions and reduces costs. rsc.org These systems often involve the in-situ generation of Pd(0) complexes from precursors like PdCl2 or Pd(OAc)2. rsc.org
Heterogeneous Catalysts: To address challenges with catalyst recovery and reuse, researchers are developing heterogeneous catalysts. nih.gov These include palladium nanoparticles supported on materials like graphene oxide, mdpi.com titanium dioxide, mdpi.com and magnetic nanoparticles, mdpi.com which can be easily separated from the reaction mixture. Metal-Organic Frameworks (MOFs) are also emerging as promising platforms for heterogeneous catalysis in Suzuki-Miyaura couplings. nih.govrsc.org
Earth-Abundant Metal Catalysts: The use of catalysts based on earth-abundant metals like nickel and cobalt is a more sustainable alternative to precious metals like palladium. mdpi.com Pincer complexes of these metals have shown promise in Suzuki-Miyaura reactions. mdpi.com
Monoligated Palladium(0) Catalysts: L1Pd(0) species are highly active catalysts in cross-coupling reactions. acs.org Research is focused on developing stable precatalysts that can generate these highly active but unstable species in situ. acs.org
The table below summarizes various catalytic systems being explored for reactions involving arylboronic acids.
| Catalyst Type | Metal | Support/Ligand | Key Advantages |
| Homogeneous | Palladium | Phosphine-free | Simplified reaction conditions. rsc.org |
| Heterogeneous | Palladium | Graphene Oxide/TiO2 | Recyclable, enhanced stability. mdpi.com |
| Heterogeneous | Palladium | Magnetic Nanoparticles | Easy separation and recovery. mdpi.com |
| Homogeneous | Nickel, Cobalt | Pincer Ligands | Use of earth-abundant metals. mdpi.com |
| Homogeneous | Palladium | Bulky Alkylphosphines | Generation of highly active L1Pd(0) species. acs.org |
Unconventional Applications in Interdisciplinary Research Fields
The unique chemical properties of arylboronic acids, including this compound, are being leveraged in a growing number of interdisciplinary fields beyond traditional organic synthesis.
Chemical Biology and Medicinal Chemistry: The ability of boronic acids to form reversible covalent bonds with diols makes them valuable tools in chemical biology. hallgroupchemistry.comnih.gov This property is exploited for applications such as:
Saccharide Sensing: Phenylboronic acid-based materials can be used to detect and quantify sugars. mdpi.comacs.org
Drug Delivery: Boronic acid-functionalized nanomaterials are being developed for targeted drug delivery, particularly to cancer cells which often overexpress sialic acid-containing glycoproteins on their surface. acs.orgresearchgate.net
Enzyme Inhibition: The boronic acid functional group is a key feature in the design of enzyme inhibitors, such as the proteasome inhibitor Velcade®. nih.gov
Materials Science: Arylboronic acids are being incorporated into polymers and other materials to create stimuli-responsive systems. rsc.orgresearchgate.net The dynamic covalent nature of boronate esters allows for the creation of self-healing hydrogels that can respond to changes in pH, the presence of diols, or reactive oxygen species. rsc.org They are also used in the synthesis of doped graphene with modified electronic properties. chemicalbook.com
Antimicrobial Agents: Certain ortho-iodobiphenylboronic acid derivatives have demonstrated potent antibacterial and antifungal activity. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Arylboronic Acid Chemistry
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions involving arylboronic acids. beilstein-journals.org
Reaction Condition Prediction: ML models are being trained on large datasets of chemical reactions to predict optimal reaction conditions, such as the best catalyst, solvent, and base for a given Suzuki-Miyaura coupling. acs.orgrsc.org These models can help chemists to more efficiently design experiments and avoid trial-and-error approaches. acs.orgnih.gov However, the accuracy of these predictions can be limited by biases in the literature data. acs.orgnih.gov
Reaction Optimization: Active learning and Bayesian optimization algorithms can be used to guide the experimental optimization of reaction conditions with minimal experimental effort. nih.govduke.edu These approaches can identify high-yielding conditions by intelligently exploring the reaction parameter space. nih.gov
Catalyst Design: Deep learning models are being developed to predict the properties of potential catalysts, such as the binding energy between a ligand and a metal center. ibm.com This can guide the design of new, more efficient catalysts for cross-coupling reactions. ibm.com
Process Optimization: ML can be used to optimize complex reaction parameters in real-time, particularly in flow chemistry setups. rsc.org This allows for fine-tuning of variables like mixing efficiency, residence time, and temperature to maximize yield and minimize impurities. rsc.org
While ML holds great promise, the quality and diversity of the training data are critical for building accurate predictive models. beilstein-journals.orgnih.gov The development of standardized, high-throughput experimentation platforms is crucial for generating the large, unbiased datasets needed to train the next generation of ML models for chemical synthesis. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 3-Iodo-4-methoxyphenylboronic acid in academic research?
Answer: The synthesis of this compound typically involves sequential functionalization of the phenyl ring. A common approach begins with the introduction of the methoxy group at the 4-position via alkylation of a phenolic precursor, followed by iodination at the 3-position using directed ortho-metalation (DoM) or electrophilic aromatic substitution. For example:
- Step 1: Protect the boronic acid group during iodination to avoid side reactions. Trimethyl borate or pinacol ester protection is often employed .
- Step 2: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine regioselectively .
- Step 3: Deprotect the boronic acid under mild acidic conditions (e.g., HCl in THF/water). Alternative routes may utilize Suzuki-Miyaura coupling with pre-functionalized iodinated aryl halides, though steric and electronic effects from the methoxy group require optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. How does the presence of iodine and methoxy substituents influence the reactivity of phenylboronic acid in cross-coupling reactions?
Answer: The methoxy group at the 4-position acts as an electron-donating group, enhancing the electron density of the aromatic ring and accelerating oxidative addition in palladium-catalyzed couplings. However, the iodo substituent at the 3-position introduces steric hindrance, which can slow transmetallation steps. Key considerations include:
- Electronic Effects: Methoxy groups increase the nucleophilicity of the boronic acid, improving coupling efficiency with electron-deficient partners (e.g., aryl chlorides) .
- Steric Challenges: The 3-iodo substituent may necessitate bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning .
- Competing Side Reactions: Iodine can participate in unintended Ullmann or Stille couplings; thus, reaction temperatures and catalyst loading must be carefully optimized .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in reported reactivity or stability data for this compound?
Answer: Discrepancies in reactivity or stability often arise from impurities or hydration states of the boronic acid. Methodological solutions include:
- Purity Assessment: Combine ¹H/¹³C NMR to confirm the absence of protodeboronation byproducts and X-ray crystallography (using SHELXL ) to verify molecular structure.
- Hydration State Analysis: Use Karl Fischer titration to quantify water content, as boronic acids exist in equilibrium between trigonal (anhydrous) and tetrahedral (hydrated) forms, which affect reactivity .
- Reaction Monitoring: Employ in situ IR spectroscopy to track boronic acid consumption during coupling reactions, identifying intermediates or side products .
Q. How can researchers optimize reaction conditions for this compound in challenging cross-couplings (e.g., with sterically hindered partners)?
Answer: Steric hindrance from the 3-iodo and 4-methoxy groups requires tailored conditions:
- Catalyst Selection: Use Pd(dba)₂ with DavePhos or RuPhos ligands, which improve turnover in sterically demanding Suzuki-Miyaura reactions .
- Solvent Systems: Polar aprotic solvents (e.g., DMF or dioxane) enhance solubility, while additives like Cs₂CO₃ or K₃PO₄ stabilize the boronate intermediate .
- Temperature Gradients: Gradual heating (e.g., 60°C to 100°C) mitigates premature catalyst deactivation.
- Microwave-Assisted Synthesis: Reduces reaction times and improves yields for sluggish couplings .
Q. What strategies mitigate decomposition of this compound under ambient storage or reaction conditions?
Answer: Decomposition pathways include protodeboronation and oxidation. Mitigation strategies involve:
- Storage: Store under inert gas (Ar or N₂) at –20°C in sealed, desiccated containers .
- Stabilizers: Add 1-2% 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated oxidation .
- In Situ Generation: Prepare the boronic acid immediately before use via hydrolysis of its more stable pinacol ester .
Methodological Notes
- Synthetic References: Adapt protocols from analogous iodophenylboronic acids and methoxy-substituted derivatives .
- Safety: Follow OSHA guidelines for handling boronic acids, including PPE (gloves, goggles) and ventilation .
- Contradictions: Resolve conflicting reactivity reports by standardizing purity assays and reaction monitoring techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
